1-(2,4-Difluorophenyl)ethanamine hydrochloride
Overview
Description
1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the linear formula C8H9F2N . It is a solid substance that is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Difluorophenyl)ethanamine hydrochloride can be represented by the InChI code: 1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H . This indicates that the compound contains a chlorine atom (Cl), two fluorine atoms (F), a nitrogen atom (N), and a hydrocarbon chain (C8H9).Physical And Chemical Properties Analysis
1-(2,4-Difluorophenyl)ethanamine hydrochloride is a solid at room temperature . Its molecular weight is 193.62 .Scientific Research Applications
Antiamoebic Activity
- Synthesis and Biological Activity : A study by Zaidi et al. (2015) focused on synthesizing a series of chalcones with N-substituted ethanamine, including compounds similar to 1-(2,4-Difluorophenyl)ethanamine hydrochloride. These compounds were tested for their antiamoebic activity against Entamoeba histolytica, showing better activity than the standard drug metronidazole in several cases. This suggests potential therapeutic applications in treating amoebic infections (Zaidi et al., 2015).
Biocide and Corrosion Inhibition
- Biocidal and Corrosion Inhibiting Properties : Walter and Cooke (1997) reported on 2-(Decylthio)ethanamine hydrochloride, a compound structurally related to 1-(2,4-Difluorophenyl)ethanamine hydrochloride, demonstrating broad-spectrum biocidal activity and corrosion inhibition in cooling water systems. This highlights its potential use in industrial applications for controlling microbial growth and corrosion (Walter & Cooke, 1997).
Synthesis of Chiral Intermediates
- Chiral Intermediate for Medicinal Synthesis : Guo et al. (2017) developed a biocatalytic process using a ketoreductase to transform a compound closely related to 1-(2,4-Difluorophenyl)ethanamine hydrochloride into a chiral alcohol. This chiral intermediate is crucial for synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. The study underscores the compound's role in synthesizing important pharmaceuticals (Guo et al., 2017).
Radiochemical Synthesis
- Radiochemical Applications : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide, a radiochemically labeled derivative of ethanamine hydrochloride, demonstrating its utility in radiochemical synthesis and potentially in tracer studies (Bach & Bridges, 1982).
Synthetic Intermediate in Drug Development
- Synthesis of Pharmaceutical Compounds : Luo et al. (2008) described a novel synthetic route to produce 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an intermediate in the synthesis of Silodosin, a drug used to treat benign prostatic hyperplasia. This research highlights the role of such compounds in the synthesis of clinically significant drugs (Luo et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIGKZOWBCNPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592963 | |
Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)ethanamine hydrochloride | |
CAS RN |
791098-84-5 | |
Record name | 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.